

A Technical Guide to the Physicochemical Properties of 3,6-Dimethyldecane

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Compound of Interest

Compound Name: 3,6-Dimethyldecane

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This document provides a detailed overview of the core physicochemical properties of **3,6-Dimethyldecane**, outlines a standard experimental protocol for its molecular weight determination, and presents a logical workflow for its identification.

Core Physicochemical Properties

3,6-Dimethyldecane is an acyclic saturated hydrocarbon, a member of the alkane homologous series.^[1] Its structural characteristics—a ten-carbon backbone with methyl groups at the third and sixth positions—dictate its physical and chemical behavior. Key quantitative data for this compound are summarized below.

Table 1: Physicochemical Data for **3,6-Dimethyldecane**

Property	Value	Source
Molecular Formula	C ₁₂ H ₂₆	PubChem[2], NIST[3][4]
Molecular Weight	170.33 g/mol	PubChem[2]
170.3348 g/mol	NIST[3][4]	
170.34 g/mol	Guidechem[5], Stenutz[6]	
CAS Registry Number	17312-53-7	NIST[3][4], Guidechem[5]
Boiling Point	201°C	ChemicalBook[7]
Density	0.7510 g/cm ³	ChemicalBook[7]
Refractive Index	1.4214	ChemicalBook[7]
Melting Point	-50.8°C (estimate)	ChemicalBook[7]

Experimental Protocol: Molecular Weight Determination via Gas Chromatography-Mass Spectrometry (GC-MS)

The determination of the molecular weight of volatile and semi-volatile organic compounds like **3,6-Dimethyldecane** is routinely accomplished using Gas Chromatography-Mass Spectrometry (GC-MS). This method provides both qualitative and quantitative information, separating the compound from a mixture and determining its molecular mass with high precision.

Objective: To determine the molecular weight of **3,6-Dimethyldecane** and confirm its identity in a given sample.

Materials and Equipment:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Helium (carrier gas), 99.999% purity
- Sample containing **3,6-Dimethyldecane** dissolved in a volatile solvent (e.g., hexane)

- Capillary column suitable for hydrocarbon analysis (e.g., non-polar, like a DB-5ms)
- Microsyringe for sample injection
- NIST Mass Spectral Library for data comparison

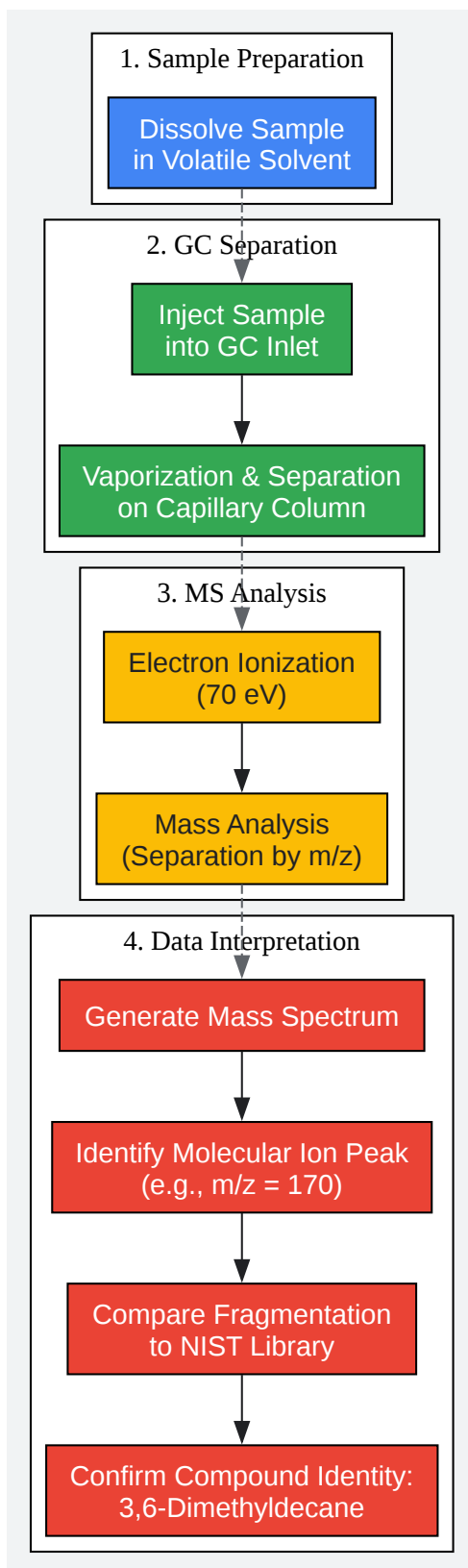
Methodology:

- Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent to ensure proper vaporization and prevent column overloading.
- GC Separation:
 - Injection: A small volume (typically 1 μL) of the prepared sample is injected into the heated GC inlet, which is operated in splitless mode to maximize sensitivity.
 - Separation: The vaporized sample is carried by the helium gas onto the capillary column. The temperature of the GC oven is programmed to ramp up (e.g., from 50°C to 250°C at 10°C/min) to separate compounds based on their boiling points and interactions with the column's stationary phase. As an alkane, **3,6-Dimethyldecane** will elute at a specific retention time under these conditions.
- MS Detection and Analysis:
 - Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, typically an electron ionization (EI) source. Here, molecules are bombarded with a high-energy electron beam (70 eV), causing them to ionize and fragment in a reproducible manner.
 - Mass Analysis: The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
 - Detection: An electron multiplier detects the ions, generating a signal proportional to their abundance.
- Data Interpretation:

- The mass spectrum is plotted as ion abundance versus m/z . The molecular weight is determined from the molecular ion peak (M^+), which is the peak with the highest m/z that corresponds to the intact molecule. For **3,6-Dimethyldecane** ($C_{12}H_{26}$), this peak will appear at an m/z of approximately 170.
- The fragmentation pattern is compared against a reference library, such as the NIST Chemistry WebBook, to confirm the compound's identity.^[3]

Visualization of Experimental Workflow

The logical flow of the GC-MS protocol for identifying an unknown compound like **3,6-Dimethyldecane** can be visualized as a series of sequential steps from sample handling to final data interpretation.



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Caption: Workflow for GC-MS identification of **3,6-Dimethyldecane**.

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